molecular formula C30H21As B14734213 Trinaphthalen-1-ylarsane CAS No. 5424-33-9

Trinaphthalen-1-ylarsane

Cat. No.: B14734213
CAS No.: 5424-33-9
M. Wt: 456.4 g/mol
InChI Key: XEWRDOWPERXGTD-UHFFFAOYSA-N
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Description

Trinaphthalen-1-ylarsane is a tri-substituted organoarsenic compound comprising an arsenic center bonded to three naphthalen-1-yl groups. Its molecular formula is C₃₀H₂₁As, with a molecular weight of approximately 450.4 g/mol. While direct references to this compound are absent in the provided evidence, its properties can be inferred through analogy to structurally related compounds, such as triarylarsines and naphthalene derivatives .

Properties

CAS No.

5424-33-9

Molecular Formula

C30H21As

Molecular Weight

456.4 g/mol

IUPAC Name

trinaphthalen-1-ylarsane

InChI

InChI=1S/C30H21As/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

XEWRDOWPERXGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinaphthalen-1-ylarsane typically involves the reaction of naphthalene derivatives with arsenic trichloride under controlled conditions. One common method is the reaction of naphthalen-1-ylmagnesium bromide with arsenic trichloride in an inert atmosphere, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trinaphthalen-1-ylarsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its elemental form.

    Substitution: The naphthalene groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions include various arsenic oxides, reduced arsenic compounds, and substituted naphthalene derivatives .

Scientific Research Applications

Trinaphthalen-1-ylarsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trinaphthalen-1-ylarsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Property This compound Trimethyl-1-naphthalenylsilane Naphthalen-1-ylmethanol
Molecular Formula C₃₀H₂₁As C₁₃H₁₆Si C₁₁H₁₀O
Molecular Weight (g/mol) ~450.4 200.35 158.20
Central Atom Arsenic Silicon Carbon (hydroxyl)
Toxicity High (As-related) Low Low
Key Applications Catalysis, Materials Polymer additives Organic synthesis

Research Findings and Implications

  • Synthetic Challenges : this compound’s synthesis likely requires arsenic trihalides and naphthalen-1-yl Grignard reagents, analogous to methods for triarylarsines. Steric hindrance from three naphthalene groups may necessitate optimized reaction conditions .
  • Toxicological Considerations : While naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity (–8), the addition of arsenic in this compound necessitates stringent handling protocols.
  • Structural Characterization : Crystallographic techniques (e.g., single-crystal X-ray diffraction, as referenced in ) would be critical for confirming the compound’s geometry and intermolecular interactions .

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